N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-[1,1’-biphenyl]-4-carboxamide: is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of indole, morpholine, and biphenyl moieties, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available precursors
Indole Synthesis: The indole moiety can be synthesized using methods such as the Fischer indole synthesis or the Bischler indole synthesis.
Morpholine Introduction: The morpholine group is introduced through nucleophilic substitution reactions, often using morpholine and an appropriate leaving group.
Coupling with Biphenyl Carboxamide: The final step involves coupling the indole-morpholine intermediate with a biphenyl carboxylic acid derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and biphenyl sites.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Substituted morpholine or biphenyl derivatives.
Scientific Research Applications
Chemistry:
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industry:
Mechanism of Action
The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The morpholine group can enhance the compound’s solubility and bioavailability, while the biphenyl carboxamide can facilitate binding to hydrophobic pockets in proteins .
Comparison with Similar Compounds
- N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide: Similar structure but with a piperidine group instead of morpholine.
- 3,3-dimethyl-N-(5-phenylthiazol-2-yl)butanamide : Contains a thiazole moiety instead of indole.
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio]acetamide : Features a thiadiazole ring instead of indole.
Uniqueness: N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of indole, morpholine, and biphenyl moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O2/c1-30-14-13-25-19-24(11-12-26(25)30)27(31-15-17-33-18-16-31)20-29-28(32)23-9-7-22(8-10-23)21-5-3-2-4-6-21/h2-12,19,27H,13-18,20H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRWNHWTYSXNOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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